molecular formula C9H7ClN2O B3317287 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde CAS No. 958230-34-7

4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Cat. No.: B3317287
CAS No.: 958230-34-7
M. Wt: 194.62 g/mol
InChI Key: LDZABRULIBHGMU-UHFFFAOYSA-N
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Description

4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a heterocyclic compound with the molecular formula C8H7ClN2O. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-chloro-2-methylpyridine, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.

    Reduction: 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a methyl group instead of an aldehyde group.

    4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine: Similar structure with a methyl group at a different position.

    4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: Similar structure with a nitrile group instead of an aldehyde group.

Uniqueness

4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of both the chlorine atom and the aldehyde group allows for a wide range of chemical modifications and applications in various fields.

Properties

IUPAC Name

4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-5-2-7-8(10)6(4-13)3-11-9(7)12-5/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZABRULIBHGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2N1)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670394
Record name 4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958230-34-7
Record name 4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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